molecular formula C5H4BrNS B1285455 3-Bromo-6-mercaptopyridine CAS No. 56673-34-8

3-Bromo-6-mercaptopyridine

Cat. No.: B1285455
CAS No.: 56673-34-8
M. Wt: 190.06 g/mol
InChI Key: JPWXLRZTRDTFMR-UHFFFAOYSA-N
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Description

3-Bromo-6-mercaptopyridine is a heterocyclic organic compound that belongs to the family of pyridines. It is characterized by the presence of a bromine atom at the 3-position and a mercapto (thiol) group at the 6-position on the pyridine ring. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-6-mercaptopyridine involves the reaction of 5-bromo-2(1H)-pyridone with Lawesson’s reagent in dry toluene under nitrogen atmosphere. The reaction mixture is heated at reflux for one hour, followed by cooling to room temperature to precipitate the product .

Another method involves the reaction of 5-bromo-2(1H)-pyridone with chlorine in carbon tetrachloride and water at 0°C. This method also yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-mercaptopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Lawesson’s Reagent: Used for the synthesis of this compound from 5-bromo-2(1H)-pyridone.

    Chlorine: Used in the synthesis involving carbon tetrachloride and water.

Major Products Formed

    Disulfides: Formed by the oxidation of the mercapto group.

    Substituted Pyridines: Formed by substitution reactions at the bromine position.

Scientific Research Applications

3-Bromo-6-mercaptopyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds due to its reactive bromine and mercapto groups.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-mercaptopyridine is not fully understood. it is believed to exert its effects through interactions with biological molecules, such as proteins and enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyridine: Similar in structure but lacks the bromine atom.

    5-Chloropyridine-2-thiol: Similar structure with a chlorine atom instead of bromine.

    3-Nitropyridine-2-thiol: Contains a nitro group instead of bromine, used in different chemical reactions and applications.

Uniqueness

3-Bromo-6-mercaptopyridine is unique due to the presence of both bromine and mercapto groups on the pyridine ring. This combination of functional groups makes it a versatile intermediate for the synthesis of various organic compounds and provides it with unique chemical reactivity and biological properties.

Properties

IUPAC Name

5-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXLRZTRDTFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581596
Record name 5-Bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56673-34-8
Record name 5-Bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56673-34-8
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